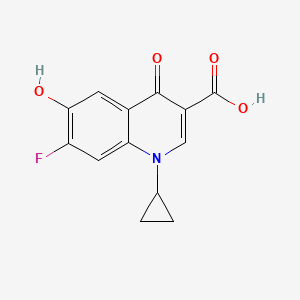
Orthoacétate de triéthyle-d3
Vue d'ensemble
Description
Triethyl Orthoacetate-d3, also known as 1,1,1-Triethoxyethane-d3, is a deuterated form of Triethyl Orthoacetate. It is an organic compound with the molecular formula C8H15D3O3. This compound is a colorless, oily liquid that is used primarily in organic synthesis, particularly for acetylation reactions and the Johnson-Claisen rearrangement .
Applications De Recherche Scientifique
Triethyl Orthoacetate-d3 is used in various scientific research applications, including:
Organic Synthesis: As a reagent for acetylation and the Johnson-Claisen rearrangement.
Isotope Labeling: In studies involving deuterium-labeled compounds to trace reaction pathways and mechanisms.
Pharmaceuticals: In the synthesis of intermediates for drug development.
Material Science: In the preparation of deuterated materials for neutron scattering studies.
Mécanisme D'action
Target of Action
Triethyl Orthoacetate-d3, also known as 1,1,1-Triethoxyethane , is primarily used as a substrate in various organic transformations . It doesn’t have a specific biological target, but rather, it interacts with other compounds in chemical reactions.
Mode of Action
Triethyl Orthoacetate-d3 is used in organic synthesis for acetylation . It is also used in the Johnson-Claisen rearrangement , a chemical reaction used to convert an allylic alcohol into a γ,δ-unsaturated carbonyl compound . The compound’s interaction with its targets results in the formation of new chemical structures.
Biochemical Pathways
The biochemical pathways affected by Triethyl Orthoacetate-d3 are largely dependent on the specific reactions it is used in. For instance, it can be used for the synthesis of ordered mesoporous carbons for catalysis, electrochemistry, and hydrogen storage applications . It can also be used in the synthesis of esters of phosphonic acids, carboxylic acids, and phosphinic acids .
Pharmacokinetics
It is a colorless oily liquid with a boiling point of 142 °C . Its density is 0.885 g/mL at 25 °C , indicating that it is less dense than water.
Result of Action
The molecular and cellular effects of Triethyl Orthoacetate-d3’s action are dependent on the specific reactions it is used in. In general, it facilitates the formation of new chemical structures through acetylation and the Johnson-Claisen rearrangement .
Action Environment
The action of Triethyl Orthoacetate-d3 can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its reactions can be performed under solvent-free conditions, in aqueous media, or in organic solvents . Solvent-free conditions are eco-friendly as they avoid the use of volatile toxic solvents . Water is also an interesting choice due to its inexpensiveness and safety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethyl Orthoacetate-d3 can be synthesized through the reaction of deuterated ethanol (C2D5OD) with acetonitrile (CH3CN) in the presence of hydrogen chloride (HCl). The reaction proceeds through the formation of an imino ester intermediate, which is then hydrolyzed to yield Triethyl Orthoacetate-d3. The reaction conditions typically involve low temperatures and anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production of Triethyl Orthoacetate-d3 follows a similar synthetic route but on a larger scale. The process involves the continuous addition of deuterated ethanol and acetonitrile to a reactor containing hydrogen chloride. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The final product is purified through fractional distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl Orthoacetate-d3 undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water and acid, it hydrolyzes to form acetic acid and deuterated ethanol.
Acetylation: It is used as an acetylating agent in organic synthesis.
Johnson-Claisen Rearrangement: It participates in the Johnson-Claisen rearrangement to form γ,δ-unsaturated esters.
Common Reagents and Conditions
Hydrolysis: Water and acid (e.g., hydrochloric acid).
Acetylation: Various substrates in the presence of a base.
Johnson-Claisen Rearrangement: Typically involves heating with a suitable catalyst.
Major Products Formed
Hydrolysis: Acetic acid and deuterated ethanol.
Acetylation: Acetylated organic compounds.
Johnson-Claisen Rearrangement: γ,δ-unsaturated esters.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl Orthoformate: Similar in structure but with a formyl group instead of an acetyl group.
Trimethyl Orthoacetate: Similar but with methyl groups instead of ethyl groups.
Triethyl Orthopropionate: Similar but with a propionyl group instead of an acetyl group.
Uniqueness
Triethyl Orthoacetate-d3 is unique due to the presence of deuterium atoms, which makes it valuable for isotope labeling studies. Its specific reactivity in acetylation and rearrangement reactions also distinguishes it from other orthoesters .
Propriétés
IUPAC Name |
1,1,1-trideuterio-2,2,2-triethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3/i4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQXKKFRNOPRDW-GKOSEXJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858521 | |
| Record name | 1,1,1-Triethoxy(~2~H_3_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97419-13-1 | |
| Record name | 1,1,1-Triethoxy(~2~H_3_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyrrolidinamine,4-[(methylthio)methyl]-(9CI)](/img/new.no-structure.jpg)


![19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione](/img/structure/B587921.png)




![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)


